N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety, making it a molecule of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxybenzaldehyde with thioamide under acidic conditions.
Attachment of the Thiazole to the Phenyl Group: The thiazole derivative is then reacted with a suitable halomethylating agent to introduce the methylene bridge.
Formation of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, especially at the acetamide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring and phenoxyacetamide moiety can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
- **N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(methyl)phenoxy]acetamide
- **N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[4-(ethyl)phenoxy]acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the phenoxy ring enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H24N2O3S/c1-15(2)16-4-10-20(11-5-16)27-13-21(25)23-12-18-14-28-22(24-18)17-6-8-19(26-3)9-7-17/h4-11,14-15H,12-13H2,1-3H3,(H,23,25) |
InChI Key |
PMXXPISUBCLADF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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